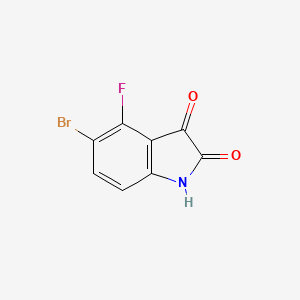

5-Bromo-4-fluoro-1h-indole-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSBCJKGADWMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C2=O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Bromo 4 Fluoro 1h Indole 2,3 Dione

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The reactivity of the 5-Bromo-4-fluoro-1H-indole-2,3-dione ring system towards electrophilic aromatic substitution (EAS) is substantially diminished compared to unsubstituted indole. This is due to the cumulative electron-withdrawing and deactivating effects of the C2 and C3 carbonyl groups, as well as the inductive effects of the bromine and fluorine atoms. libretexts.org These groups reduce the electron density of the benzene portion of the indole ring, making it less nucleophilic and thus less susceptible to attack by electrophiles. libretexts.org

Despite the general deactivation, the directing effects of the substituents must be considered to predict the regioselectivity of any potential substitution. The amino group of the indole ring is a powerful activating, ortho-, para-director, favoring substitution at the C4 and C6 positions. Conversely, the carbonyl groups are deactivating meta-directors. The halogen atoms, while deactivating, are ortho-, para-directors. In this specific molecule, the C4 and C5 positions are already substituted. Therefore, electrophilic attack, if it were to occur under forcing conditions, would most likely be directed to the C6 or C7 positions. The outcome would depend on the balance between the deactivating nature of the ring and the specific reaction conditions employed.

Nitration and Sulfonation Pathways

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (-NO2) or a sulfonic acid (-SO3H) group onto an aromatic ring, respectively. masterorganicchemistry.comyoutube.com These reactions typically require strong acidic conditions, utilizing a mixture of nitric acid and sulfuric acid for nitration, and fuming sulfuric acid (H2SO4/SO3) for sulfonation. masterorganicchemistry.comyoutube.com

For this compound, the successful implementation of these reactions is challenging due to the highly deactivated nature of the aromatic ring. The potent electron-withdrawing character of the dione functionality, compounded by the inductive effects of the fluoro and bromo substituents, makes the benzene ring a poor nucleophile. Standard nitration and sulfonation conditions may fail to yield any significant product or may require harsh conditions that could lead to degradation of the starting material. Theoretical analysis suggests that if substitution were to occur, the C6 and C7 positions would be the most likely sites for attack, governed by the directing influence of the indole nitrogen and the halogen substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Site |

|---|---|---|---|---|

| -NH- (ring) | 1 | Activating (Resonance) | ortho, para (to N) | C4, C6 |

| -C=O | 2, 3 | Deactivating (Inductive & Resonance) | meta (to C=O) | C5, C7 |

| -F | 4 | Deactivating (Inductive), Activating (Resonance) | ortho, para (to F) | C3, C5 |

| -Br | 5 | Deactivating (Inductive), Activating (Resonance) | ortho, para (to Br) | C4, C6 |

Note: This table provides a predictive analysis based on general principles of electrophilic aromatic substitution.

Nucleophilic Substitution Reactions at Halogenated Centers

The electron-deficient nature of the aromatic ring in this compound, caused by the strong electron-withdrawing dione moiety, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. fishersci.it This pathway allows for the displacement of the halogen substituents by various nucleophiles.

Reactivity of Bromine and Fluorine towards Various Nucleophiles (e.g., Amines, Thiols, Alcohols)

In SNAr reactions on activated aromatic rings, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex). The relative reactivity of halogens as leaving groups in these reactions often follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Given this principle, the fluorine atom at the C4 position of this compound is expected to be significantly more reactive towards nucleophiles such as amines, thiols, and alcohols compared to the bromine atom at the C5 position. nih.govnih.govresearchgate.netresearchgate.netchemrxiv.orgyoutube.com The C4 position is ortho to one of the carbonyl groups, which provides powerful activation for nucleophilic attack and stabilization of the resulting intermediate. Consequently, selective substitution of the fluorine atom can likely be achieved under controlled conditions.

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Halogen | Position | Activating Group Proximity | Predicted Reactivity | Potential Nucleophiles |

|---|---|---|---|---|

| Fluorine | C4 | ortho to C3=O | High | Amines, Thiols, Alcohols |

Reactions of the Dione Moiety

The 1,2-dione functionality within the five-membered ring is a hub of chemical reactivity. The C3-carbonyl group, in particular, behaves as a reactive ketone, readily participating in a variety of condensation and rearrangement reactions.

Condensation Reactions with Carbonyl Functionalities

The C3-carbonyl of the isatin (B1672199) core is highly electrophilic and readily undergoes condensation reactions with a wide range of nucleophiles, particularly active methylene compounds and primary amines. For instance, 5-bromo-isatin derivatives have been shown to react with various amines and other nucleophiles to form Schiff bases and other condensation products. researchgate.net This reactivity is expected to be preserved in this compound, allowing for the synthesis of a diverse array of derivatives by reacting it with compounds containing primary amino groups or active methylene groups.

Ring Expansion and Rearrangement Processes

The isatin scaffold can undergo several important rearrangement reactions that lead to the formation of new heterocyclic systems.

One of the most significant is the Pfitzinger reaction , which involves the reaction of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net This reaction results in a ring expansion and rearrangement to form substituted quinoline-4-carboxylic acids. ui.ac.idresearchgate.netnih.gov Substituted isatins, including 5-fluoro and 5-bromo derivatives, are known to participate effectively in this reaction, indicating that this compound would be a suitable substrate for synthesizing highly substituted quinoline derivatives. researchgate.netresearchgate.net

Another important transformation is the Baeyer-Villiger oxidation . This reaction typically uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to oxidize a ketone to an ester, or a cyclic ketone to a lactone. wikipedia.orgyoutube.comthieme.denih.gov In the case of isatin derivatives, Baeyer-Villiger oxidation leads to the insertion of an oxygen atom between C2 and C3, resulting in the formation of an isatoic anhydride derivative. This transformation represents a formal ring expansion of the pyrrole-dione ring and provides a pathway to other important heterocyclic structures.

Table 3: Summary of Key Reactions of the Dione Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Condensation | Primary Amines, Active Methylene Compounds | Schiff Bases, Knoevenagel adducts |

| Pfitzinger Reaction | Carbonyl Compound (with α-CH2), Base | Quinoline-4-carboxylic acid |

Redox Chemistry of the Indole-2,3-dione Scaffold

The indole-2,3-dione scaffold is redox-active, and its electrochemical behavior is modulated by the nature and position of substituents on the aromatic ring. Generally, the reduction of isatins involves the carbonyl groups, while oxidation targets the benzene ring.

The introduction of halogen substituents has a notable impact on the redox potentials of isatins. While most 5-halo substituted isatins (Cl, Br, I) exhibit low redox potentials due to the electron-releasing behavior of the halogens, the 5-fluoro substituent behaves differently. The strong inductive (-I) effect of fluorine leads to a higher redox potential for electro-organic synthesis. rsc.org

The reduction mechanism of halogenated isatins is typically a pH-dependent process that occurs through two consecutive charge transfer reactions. researchgate.net The first step is often a reversible reduction of the carbon-halogen bond, followed by the irreversible cleavage of the carbonyl group at the C3 position of the heterocyclic ring. researchgate.net

The oxidation of mono-halogenated isatins is an irreversible, pH-dependent, and adsorption-controlled process. researchgate.net It is proposed to occur in three successive charge transfer reactions. The initial oxidation takes place on the benzene ring, leading to the introduction of a hydroxyl group. This is followed by further oxidation of the electroactive product to form para- and/or ortho-quinone derivatives and polymeric products. researchgate.net

The electrochemical properties of various substituted isatins have been investigated using techniques such as cyclic voltammetry (CV). These studies provide insights into the redox potentials and the nature of the electron transfer processes.

| Compound | Redox Process | Potential (V) | Observations |

|---|---|---|---|

| 5-Fluoro-isatin | Synthesis of isatylidene malononitrile | 0.005 | Higher redox potential compared to unsubstituted isatin. rsc.org |

| 5-Chloro-isatin | Synthesis of isatylidene malononitrile | -0.03 | Lower redox potential. rsc.org |

| 7-Chloro-isatin | Synthesis of isatylidene malononitrile | ~0.07 | Higher redox potential than the 5-substituted derivative. rsc.org |

| Isatin substituted with a nitro group | Reduction | -1.07 | More easily reduced compared to unsubstituted isatin (-1.34 V). ias.ac.in |

1,3-Dipolar Cycloaddition Reactions and Other Pericyclic Transformations

The C3-carbonyl group of the indole-2,3-dione scaffold makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions are a powerful tool for the synthesis of complex heterocyclic systems, particularly spirooxindoles, which are prevalent in many biologically active molecules.

A common application of this reactivity is the reaction of isatins with azomethine ylides. These ylides can be generated in situ from the condensation of an α-amino acid with another carbonyl compound or, in some cases, directly from the isatin itself. The resulting 1,3-dipole then undergoes a cycloaddition with a suitable dipolarophile. In the context of this compound, the electron-deficient C=O bond at the 3-position is a reactive site for such cycloadditions.

Research has demonstrated the synthesis of novel heterocyclic systems derived from 5-bromo-isatin through 1,3-dipolar cycloaddition reactions. researchgate.netimist.ma These reactions often proceed by first alkylating the isatin, followed by reaction with a 1,3-dipole. researchgate.netimist.ma The reaction can lead to cycloaddition at the C3-carbonyl group or at an introduced dipolarophilic group on the nitrogen atom. researchgate.net

The general scheme for a 1,3-dipolar cycloaddition of a substituted isatin with an azomethine ylide generated from an α-amino acid and a dipolarophile (e.g., a maleimide) is as follows:

| Isatin Derivative | 1,3-Dipole Source | Dipolarophile | Product Type |

|---|---|---|---|

| 5-Bromo-isatin | α-Amino acids | Maleimides | Spiro-pyrrolidinyl-oxindoles |

| N-alkylated 5-Bromo-isatin | Not specified | Not specified | Heterocyclic systems |

Beyond 1,3-dipolar cycloadditions, the indole-2,3-dione scaffold has the potential to participate in other pericyclic reactions, such as Diels-Alder reactions. In these [4+2] cycloadditions, the isatin can act as a dienophile. The C2=C3 enone system within the heterocyclic ring can react with a conjugated diene. The presence of electron-withdrawing groups, such as the bromine and fluorine atoms in this compound, would be expected to enhance the dienophilic character of the molecule, making it more reactive towards electron-rich dienes. This type of hetero-Diels-Alder reaction would lead to the formation of complex, fused heterocyclic ring systems. While specific examples involving this compound in Diels-Alder reactions are not extensively documented in readily available literature, the general reactivity pattern of isatins suggests this is a plausible transformation pathway.

No Publicly Available Research on the Computational and Theoretical Chemistry of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research specifically detailing the computational and theoretical chemistry investigations of the compound This compound . Therefore, it is not possible to generate an article that adheres to the specific and detailed outline provided in the user's request.

The requested article structure necessitates in-depth data and analysis from highly specific areas of computational chemistry, including:

Density Functional Theory (DFT) Studies: Optimized geometries, electronic structures, Frontier Molecular Orbitals (HOMO-LUMO gap), Natural Bond Orbital (NBO) analysis, and predicted spectroscopic parameters.

Molecular Dynamics (MD) Simulations: Conformational analysis and intermolecular interactions.

Theoretical Reaction Mechanism Studies: Investigations into the reaction pathways of the compound.

Computational Modeling of Biomolecular Interactions: Studies on how the molecule docks with and interacts with biological macromolecules like enzyme active sites.

While general information on these computational techniques is abundant, and studies on related isatin or indole derivatives exist, the specific application of these methods to this compound has not been reported in the accessible scientific literature. For instance, research is available on the synthesis and molecular docking of other derivatives such as 5-bromoindole-2-carboxylic acid hydrazones and 5-fluoro-1H-indole-2,3-dione-triazoles, but this information is not transferable to the specific compound .

Therefore, the generation of a thorough, informative, and scientifically accurate article based on the provided outline is not feasible at this time due to the absence of the necessary foundational research.

Synthesis and Exploration of Advanced Derivatives of 5 Bromo 4 Fluoro 1h Indole 2,3 Dione

N-Substitution and Derivatization Strategies

The presence of an acidic N-H proton in the isatin (B1672199) ring of 5-Bromo-4-fluoro-1H-indole-2,3-dione allows for a variety of N-substitution and derivatization reactions. These modifications are crucial as they can modulate the molecule's lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby influencing its biological activity.

Common strategies for N-substitution involve the deprotonation of the indole (B1671886) nitrogen with a suitable base, followed by quenching with an electrophile. Typical bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN). The resulting isatinate anion is a potent nucleophile that readily reacts with a wide range of electrophiles.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a fundamental derivatization strategy. This can be achieved by reacting the isatinate anion with various alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide). For instance, N-alkylation of isatin has been efficiently carried out using potassium carbonate as a base in DMF. Microwave-assisted N-alkylation has also emerged as a rapid and efficient method for this transformation.

N-Arylation: The introduction of aryl groups can be more challenging but can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the isatin with an aryl halide.

Other N-Substitutions: Beyond simple alkyl and aryl groups, a variety of other functionalities can be introduced at the N-1 position. For example, reaction with acyl chlorides or anhydrides leads to the formation of N-acylisatins. Treatment with sulfonyl chlorides yields N-sulfonylisatins. These derivatives can serve as important intermediates for further synthetic manipulations.

| Reagent Class | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | N-Methyl-5-bromo-4-fluoroisatin |

| Aryl Halide | Phenylboronic Acid | N-Phenyl-5-bromo-4-fluoroisatin |

| Acyl Halide | Acetyl Chloride | N-Acetyl-5-bromo-4-fluoroisatin |

| Sulfonyl Halide | Tosyl Chloride | N-Tosyl-5-bromo-4-fluoroisatin |

Formation of Schiff Bases and Mannich Bases from the Isatin Core

The C-3 carbonyl group of the isatin core is highly electrophilic and serves as a key handle for the synthesis of a wide variety of derivatives, most notably Schiff bases and Mannich bases.

Schiff Bases: The condensation of the C-3 carbonyl group of this compound with primary amines or hydrazines leads to the formation of the corresponding imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed, often using a few drops of glacial acetic acid, and is carried out in a protic solvent like ethanol. A vast library of Schiff bases can be synthesized by varying the amine component, which can range from simple alkylamines to complex aromatic and heterocyclic amines. For example, the reaction of 5-fluoroisatin with 4-aminoacetophenone has been reported to yield the corresponding Schiff base, which can be further elaborated into chalcone conjugates. researchgate.net Similarly, Schiff bases of 5-bromoisatin have been synthesized with various amino compounds. researchgate.net

Mannich Bases: Mannich bases are formed through the aminoalkylation of the acidic N-H proton of the isatin ring. The classical Mannich reaction involves the condensation of isatin with formaldehyde and a secondary amine, such as dimethylamine, piperidine, or morpholine. This reaction introduces an aminomethyl group at the N-1 position. The resulting N-Mannich bases often exhibit interesting biological properties. For instance, a series of Mannich bases of 5-fluoroisatin have been synthesized by reacting it with formaldehyde and various secondary amines. uobaghdad.edu.iqjptcp.com

| Reactants | Product Type |

| This compound + Primary Amine/Hydrazine | Schiff Base |

| This compound + Formaldehyde + Secondary Amine | Mannich Base |

Synthesis of Spiro-Indole-2,3-dione Derivatives

Spirocyclic compounds, characterized by two rings sharing a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The isatin core is an excellent starting material for the synthesis of spiro-indole-2,3-dione derivatives, where the C-3 carbon of the isatin becomes the spiro center.

A powerful and widely used method for the construction of spiro-pyrrolidinyl-oxindoles is the 1,3-dipolar cycloaddition reaction of azomethine ylides with various dipolarophiles. semanticscholar.org The azomethine ylide is typically generated in situ from the condensation of an isatin derivative with an α-amino acid, such as sarcosine or proline. The choice of the dipolarophile determines the nature of the substituents on the newly formed pyrrolidine ring. Electron-deficient alkenes are commonly used as dipolarophiles.

For example, the three-component reaction of a substituted isatin, an α-amino acid, and a dipolarophile can lead to the stereoselective formation of complex spirooxindoles. nih.gov The reaction of 5-bromoisatin and 5-fluoroisatin with various dipolarophiles in the presence of an amino acid has been shown to produce a range of spiro-pyrrolidinyl-oxindoles. nih.gov The regioselectivity and stereoselectivity of these cycloaddition reactions can often be controlled by the choice of reactants, solvent, and catalyst.

| Reaction Type | Key Reagents | Product |

| 1,3-Dipolar Cycloaddition | This compound, α-Amino Acid, Dipolarophile | Spiro-pyrrolidinyl-oxindole |

| Multi-component Reaction | This compound, Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] |

Construction of Indole-2,3-dione Molecular Hybrids and Conjugates

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced biological activity or a modified pharmacological profile. The isatin scaffold is an attractive component for the design of molecular hybrids due to its broad spectrum of biological activities.

Various synthetic approaches can be employed to construct indole-2,3-dione molecular hybrids. These often involve linking the isatin core to another bioactive heterocycle or pharmacophore through a suitable linker. For instance, isatin-thiazole-coumarin hybrids have been synthesized, demonstrating the feasibility of creating complex molecular architectures based on the isatin scaffold. nih.gov The synthesis of such hybrids often involves a multi-step sequence, starting with the derivatization of the isatin core, for example, through the formation of a thiosemicarbazone at the C-3 position, which can then be cyclized with a suitable reagent to introduce the second heterocyclic ring.

The development of 5-fluoroisatin-chalcone conjugates is another example of molecular hybridization, where the isatin and chalcone pharmacophores are linked. uobaghdad.edu.iq This approach allows for the systematic exploration of the chemical space around the isatin core to identify novel bioactive compounds.

Development of Poly-functionalized Halogenated Indole Scaffolds

The development of poly-functionalized halogenated indole scaffolds from this compound involves the introduction of additional functional groups onto the isatin ring system. This can be achieved through a variety of synthetic transformations that target different positions of the molecule.

Further halogenation of the isatin ring can lead to the formation of tri- or tetra-halogenated derivatives. For example, bromination of 6-fluoroisatin with N-bromosuccinimide (NBS) in DMF has been reported to yield 5-bromo-6-fluoroisatin. nih.gov Similar strategies could potentially be applied to this compound to introduce additional halogen atoms at other available positions on the benzene ring.

The reactivity of the existing halogen substituents can also be exploited. For instance, the bromine atom at the 5-position could potentially undergo palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions would allow for the construction of a wide range of poly-functionalized indole scaffolds with diverse substitution patterns.

The combination of derivatization at the N-1 position, modification of the C-3 carbonyl group, and functionalization of the aromatic ring provides a powerful toolkit for the synthesis of a vast library of novel poly-functionalized halogenated indole derivatives based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-4-fluoro-1H-indole-2,3-dione, and what analytical techniques are critical for structural confirmation?

Methodological Answer: The synthesis typically involves halogenation and fluorination of indole precursors. Key steps include:

- Cu-catalyzed azide-alkyne cycloaddition (CuAAC): Used to introduce triazole groups (e.g., describe reactions with azidoethyl-indoles and fluorinated alkynes under CuI catalysis).

- Purification: Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) or precipitation in water ().

- Structural confirmation:

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Storage: Store in airtight containers at 2–8°C, protected from light and moisture ( recommend similar protocols for halogenated indoles).

- Safety measures:

- Disposal: Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Methodological Answer: Key variables to optimize:

- Catalyst loading: CuI (1–2 equiv.) in PEG-400/DMF mixtures enhances reaction efficiency ( achieved 25–50% yields).

- Solvent systems: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates ().

- Temperature: Prolonged heating (12–50 hours at 150–190°C) improves cyclization ().

- Workup: Precipitation in water reduces solvent residues ().

Table 1: Comparison of Reaction Conditions from Literature

| Reaction Component | (Yield: 50%) | (Yield: 25%) | (Yield: 37.5%) |

|---|---|---|---|

| Catalyst | CuI (1.0 g) | CuI (unspecified) | Sodium ethoxide |

| Solvent | PEG-400/DMF (2:1) | PEG-400/DMF | DMSO |

| Time/Temp | 12 h/RT | 12 h/RT | 6 h/190°C |

Q. What methodologies are recommended for resolving contradictory spectral data (e.g., overlapping NMR signals) in fluorinated indole derivatives?

Methodological Answer:

- 2D NMR techniques: Use HSQC and HMBC to resolve overlapping ¹H/¹³C signals (e.g., used ¹⁹F NMR to confirm fluorine coupling).

- X-ray crystallography: Provides definitive bond lengths and angles ( solved crystal structures of similar indole-diones).

- Isotopic labeling: Introduce ¹³C or ¹⁵N labels to track specific atoms (not explicitly in evidence but standard practice).

Q. How can researchers design a structure-activity relationship (SAR) study for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

Q. What strategies mitigate side reactions during the synthesis of fluorinated indole-diones?

Methodological Answer:

- Protecting groups: Temporarily block reactive sites (e.g., NH of indole) using Boc or benzyl groups ( used 4-methoxybenzyl protection).

- Low-temperature reactions: Reduce unwanted fluorination at alternate positions ( optimized at 0–5°C for nitro group stability).

- Inert atmosphere: Use N₂/Ar to prevent oxidation (common in metal-catalyzed reactions, as in ).

Q. How should researchers address discrepancies in reported melting points or spectral data for halogenated indole derivatives?

Methodological Answer:

- Reproduce conditions: Ensure identical purification methods (e.g., column vs. recrystallization) and solvent systems ( vs. 2 had differing yields due to workup).

- Cross-validate instruments: Compare NMR data across multiple spectrometers ( used 300–500 MHz instruments).

- Consult crystallographic data: Match experimental spectra to X-ray-derived structures ().

Q. What are the key considerations for scaling up laboratory-scale syntheses of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.